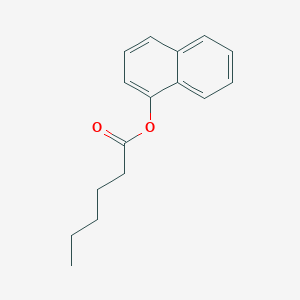
naphthalen-1-yl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
naphthalen-1-yl hexanoate is an organic compound with the molecular formula C16H18O2 It is an ester derived from hexanoic acid and 1-naphthol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: naphthalen-1-yl hexanoate can be synthesized through esterification reactions. One common method involves the reaction of 1-naphthol with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of 1-naphthyl hexanoate may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized catalysts to enhance yield and reduce reaction time. The purification of the product is often achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: naphthalen-1-yl hexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 1-naphthyl hexanoate can hydrolyze to yield 1-naphthol and hexanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert 1-naphthyl hexanoate into different reduced forms, depending on the reagents used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 1-naphthol and hexanoic acid.
Oxidation: Oxidized derivatives of 1-naphthyl hexanoate.
Reduction: Reduced forms of the ester.
Wissenschaftliche Forschungsanwendungen
naphthalen-1-yl hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-naphthyl hexanoate involves its interaction with specific molecular targets. The ester bond in the compound can undergo hydrolysis, releasing 1-naphthol and hexanoic acid, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Naphthyl acetate: Another ester of 1-naphthol, but with acetic acid instead of hexanoic acid.
2-Naphthyl hexanoate: An isomer with the ester group attached to the 2-position of the naphthalene ring.
1-Naphthyl propanoate: An ester with propanoic acid instead of hexanoic acid.
Uniqueness: naphthalen-1-yl hexanoate is unique due to its specific ester linkage and the properties imparted by the hexanoic acid moiety
Eigenschaften
CAS-Nummer |
28749-24-8 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
naphthalen-1-yl hexanoate |
InChI |
InChI=1S/C16H18O2/c1-2-3-4-12-16(17)18-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3 |
InChI-Schlüssel |
KTEVDMGPKQVXDF-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














